![molecular formula C14H17ClF3NO B15245399 5-(Trifluoromethyl)spiro[chroman-2,4'-piperidine] hydrochloride CAS No. 1207163-68-5](/img/structure/B15245399.png)
5-(Trifluoromethyl)spiro[chroman-2,4'-piperidine] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique spirocyclic structure, which includes a chroman ring fused to a piperidine ring, with a trifluoromethyl group attached to the chroman ring. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride typically involves a multi-step process. One common route includes the condensation of a chromanone derivative with a piperidine derivative under acidic conditions to form the spirocyclic structure. The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like trifluoromethyl iodide and trifluoromethyl sulfonate are used for introducing the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions include quinone derivatives, piperidine derivatives, and various substituted spirocyclic compounds.
Scientific Research Applications
5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential therapeutic properties.
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique structural features.
Medicine: It has shown potential as a lead compound in the development of drugs for treating various diseases, including cancer, diabetes, and inflammatory disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity. The spirocyclic structure provides conformational rigidity, which can improve the compound’s selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
Spiro[chroman-2,4’-piperidine] derivatives: These compounds share the spirocyclic structure but lack the trifluoromethyl group.
Trifluoromethylated chroman derivatives: These compounds contain the trifluoromethyl group but do not have the spirocyclic structure.
Uniqueness
5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride is unique due to the combination of the spirocyclic structure and the trifluoromethyl group. This combination enhances its lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for drug development and other scientific applications.
Properties
CAS No. |
1207163-68-5 |
|---|---|
Molecular Formula |
C14H17ClF3NO |
Molecular Weight |
307.74 g/mol |
IUPAC Name |
5-(trifluoromethyl)spiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C14H16F3NO.ClH/c15-14(16,17)11-2-1-3-12-10(11)4-5-13(19-12)6-8-18-9-7-13;/h1-3,18H,4-9H2;1H |
InChI Key |
JUFKANJWIKZZIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)OC3=CC=CC(=C31)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


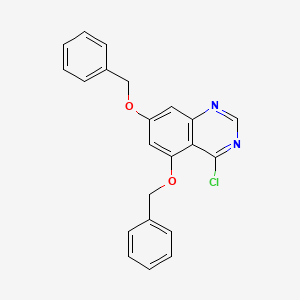
![5-Ethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15245331.png)
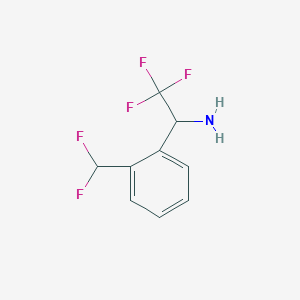
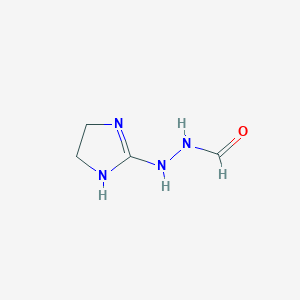
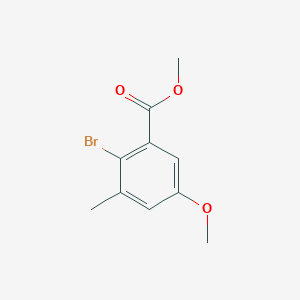
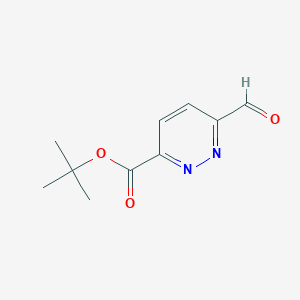


![Bis[3-trifluoro methylbenzyl]sulfone](/img/structure/B15245363.png)
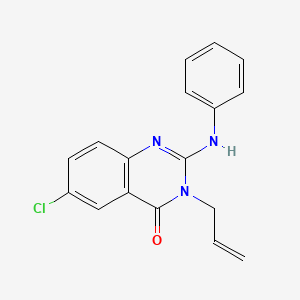
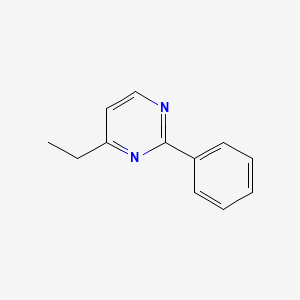
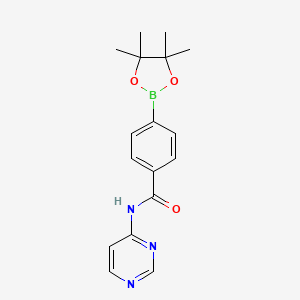
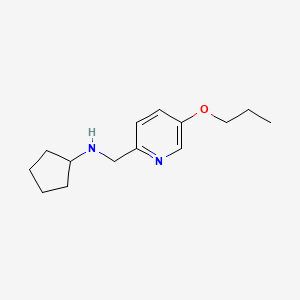
![1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B15245402.png)
